Prifinium bromide

Catalog No.
S540182
CAS No.
4630-95-9
M.F
C22H28BrN
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prifinium bromide

CAS Number

4630-95-9

Product Name

Prifinium bromide

IUPAC Name

3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium;bromide

Molecular Formula

C22H28BrN

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H28N.BrH/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,18H,4-5,16-17H2,1-3H3;1H/q+1;/p-1

InChI Key

UCGJZJXOPSNTGZ-UHFFFAOYSA-M

SMILES

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-]

solubility

Soluble in DMSO

Synonyms

padrin, prifinium, prifinium bromide, pyrodifenium bromide

Canonical SMILES

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-]

The exact mass of the compound Prifinium bromide is 385.1405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Simultaneous Quantification of Prifinium Bromide and Paracetamol in Pharmaceutical Formulations

    Scientific Field: Pharmaceutical Chemistry

    Summary of Application: A simple, rapid, accurate, and precise HPLC method was developed and validated for the simultaneous quantification of prifinium bromide and paracetamol combination in pharmaceutical dosage form.

    Methods of Application: The separation was achieved on a normal phase-nitrile (CN) column. The mobile phase consisted of 30 mM ammonium acetate buffer–acetonitrile (50%:50%, v/v) at pH = 6.5. The UV detection was carried out at a wavelength of 254 nm.

    Results: A linear response was observed over a concentration range 3–50 μg/mL for prifinium bromide and paracetamol. The limit of detection for prifinium bromide was 0.75 μg/mL and its limit of quantification was 2.30 μg/mL.

Prifinium Bromide is primarily used as an antimuscarinic agent with antispasmodic and antiemetic properties, and it’s often used in the treatment of irritable bowel syndrome and irritable colon syndrome .

Prifinium bromide is an antimuscarinic agent primarily used for its antispasmodic and antiemetic properties. It is particularly effective in treating conditions like irritable bowel syndrome by reducing muscle spasms in the gastrointestinal tract. The compound belongs to the class of organic compounds known as diphenylmethanes, characterized by its structure where two hydrogen atoms in methane are replaced by phenyl groups. Its chemical formula is C22H28BrNC_{22}H_{28}BrN, with a molecular weight of approximately 386.37 g/mol .

Prifinium bromide acts as an anticholinergic agent. It works by blocking the action of acetylcholine, a neurotransmitter involved in muscle contractions, including those in the gut [, ]. This blockage relaxes gut muscles, potentially relieving IBS symptoms like cramps and diarrhea [].

As an anticholinergic agent, prifinium bromide can cause side effects like dry mouth, constipation, blurred vision, and difficulty urinating []. Information on specific toxicity data is limited, but caution is advised due to its anticholinergic properties.

Typical of quaternary ammonium compounds, including nucleophilic substitutions and hydrolysis. The compound can react with nucleophiles due to the positive charge on the nitrogen atom, which makes it susceptible to attack by various reagents. For instance, it can form complexes with metals or other organic molecules, affecting its pharmacological activity .

The primary biological activity of prifinium bromide is its antimuscarinic effect, which involves blocking muscarinic acetylcholine receptors. This action leads to decreased gastrointestinal motility and secretions, providing relief from symptoms associated with gastrointestinal disorders. Additionally, prifinium bromide exhibits antiemetic properties, making it useful in preventing nausea and vomiting . Its pharmacokinetics suggest a favorable absorption profile, although specific details on metabolism and excretion remain limited.

Prifinium bromide can be synthesized through several methods, typically involving the reaction of diphenylmethanol derivatives with suitable amines under acidic or basic conditions. One notable synthesis route involves the chemoselective activation of epoxides in the presence of unprotected aliphatic amines using lanthanum triflate as a catalyst . The reaction conditions are crucial for achieving high yields and purity.

Prifinium bromide is primarily used in the medical field for treating functional gastrointestinal disorders. Its antimuscarinic properties make it effective for alleviating symptoms related to irritable bowel syndrome and other similar conditions. Additionally, it has applications in veterinary medicine for managing gastrointestinal issues in animals .

Interaction studies indicate that prifinium bromide may interact with other medications, potentially altering their effects or increasing the risk of adverse reactions. For instance, concurrent use with other anticholinergic drugs can enhance side effects such as dry mouth or blurred vision. Therefore, careful monitoring is recommended when prescribing this compound alongside other medications .

Prifinium bromide shares structural similarities with several other compounds in the diphenylmethane class and quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Prifinium BromideC22H28BrNC_{22}H_{28}BrNAntimuscarinic agent with specific use in IBS
Pyridinium BromideC5H5BrNC_{5}H_{5}BrNSmaller structure; used primarily as a disinfectant
Pyrodifenium BromideC22H28BrNC_{22}H_{28}BrNSimilar structure but different pharmacological uses
TrihexyphenidylC20H26NC_{20}H_{26}NUsed mainly for Parkinson's disease; less specific to IBS
DicyclomineC19H34N2O2C_{19}H_{34}N_2O_2Antispasmodic but not a quaternary ammonium compound

Prifinium bromide's unique combination of chemical structure and specific therapeutic applications distinguishes it from these similar compounds, particularly in its targeted action on muscarinic receptors in the gastrointestinal tract .

Physical State and Organoleptic Characteristics

Prifinium bromide exists as a white to off-white crystalline solid powder at room temperature [1] [2] [3]. The compound exhibits characteristic organoleptic properties that are important for pharmaceutical formulation. Notably, prifinium bromide, as a quaternary ammonium compound, possesses a distinctly bitter taste [4], which necessitates taste-masking strategies in oral formulations to enhance patient compliance. This bitter taste is attributed to its quaternary ammonium structure, which is a common characteristic among compounds in this chemical class.

The crystalline nature of prifinium bromide is evidenced by its well-defined melting point and consistent physical appearance across different commercial sources [2] [3] [5]. The compound maintains its solid-state characteristics under normal storage conditions and demonstrates typical powder flow properties suitable for pharmaceutical processing.

Solubility Parameters and Dissolution Properties

Prifinium bromide exhibits limited aqueous solubility, which is characteristic of quaternary ammonium compounds. The compound demonstrates slight solubility in water and dimethyl sulfoxide (DMSO) [1] [6] [7]. Specific solubility data indicates water solubility of approximately 7.22 × 10⁻⁵ mg/mL [8], while in DMSO, the compound achieves a solubility of 70 mg/mL (181.17 mM) [7]. In ethanol, prifinium bromide shows good solubility, whereas it is practically insoluble in acetone [9].

The dissolution behavior of prifinium bromide has been extensively studied in pharmaceutical formulation research. In orodispersible tablet formulations, the compound demonstrates rapid and complete dissolution, achieving more than 99% drug release within the first two minutes in both phosphate buffer (pH 6.8) and simulated gastric fluid (pH 2.1) [10]. This rapid dissolution profile is crucial for its therapeutic efficacy and bioavailability.

Table 1: Solubility Profile of Prifinium Bromide

Solvent/MediumSolubilityReference
WaterSlightly soluble [1] [6] [7]
Dimethyl sulfoxide (DMSO)70 mg/mL (181.17 mM) [7]
EthanolSoluble [9]
AcetonePractically insoluble [9]
Water (calculated)7.22 × 10⁻⁵ mg/mL [8]

Melting Point and Thermal Behavior

Prifinium bromide demonstrates well-defined thermal characteristics with a melting point range of 216-218°C [11] [6] [12] [13] [14]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice, consistent with the ionic nature of the bromide salt. The free base form of the compound exhibits a boiling point of 183-185°C at 0.15 mmHg [11] [12], indicating thermal stability under reduced pressure conditions.

The compound shows good thermal stability under normal storage conditions but requires protection from elevated temperatures. Storage recommendations specify maintaining the compound at 2-10°C for optimal stability [2] [3] [5], although it remains stable at room temperature when properly sealed and stored in dry conditions [6] [13]. Studies indicate that both standard and sample preparations remain stable for three days at room temperature and under refrigerated conditions [15].

Table 2: Thermal Properties of Prifinium Bromide

PropertyValueSource
Melting Point216-218°C [11] [6] [12] [13] [14]
Boiling Point (Free base)183-185°C at 0.15 mmHg [11] [12]
Storage Temperature2-10°C (optimal) [2] [3] [5]
Room Temperature Stability3 days [15]

Partition Coefficient and Molecular Polarity

The partition coefficient of prifinium bromide reflects its moderate lipophilicity characteristics. Computational predictions provide varying logP values: ALOGPS calculations yield a logP of 2.13 [8], while Chemaxon algorithms predict a lower value of 0.7 [8]. This discrepancy in calculated values highlights the complexity of predicting partition coefficients for quaternary ammonium compounds.

The molecular structure of prifinium bromide contributes to its unique polarity profile. The compound possesses a polar surface area of 0 Ų [8], with no hydrogen bond donors and minimal hydrogen bond acceptors [8]. The molecule contains four rotatable bonds [8] [7], providing conformational flexibility that influences its interaction with biological membranes.

The quaternary ammonium center significantly impacts the compound's polarity and charge distribution. Recent theoretical studies have shown that the quaternary nitrogen accumulates electron density (-0.38751 e), while the bromine exhibits strong electronegativity and electron-withdrawing effects (-0.81746 e) [16]. This charge distribution affects the compound's partitioning behavior and membrane permeability characteristics.

Table 3: Partition Coefficient and Molecular Descriptors

ParameterValueMethod/Source
Predicted logP (ALOGPS)2.13 [8]
Predicted logP (Chemaxon)0.7 [8]
Polar Surface Area0 Ų [8]
Hydrogen Bond Donors0 [8]
Hydrogen Bond Acceptors0-1 [8]
Rotatable Bonds4 [8] [7]

Stability Studies and Degradation Pathways

Prifinium bromide demonstrates good chemical stability under normal storage conditions, with specific stability requirements including protection from light due to its light-sensitive nature [1] [6] [13]. The compound should be stored in sealed containers under dry conditions at room temperature or preferably at 2-10°C [2] [3] [5].

Limited specific degradation pathway data is available for prifinium bromide in the literature. However, as a quaternary ammonium compound, it is generally stable to hydrolysis under physiological pH conditions. The compound shows stability in both acidic and basic environments when formulated appropriately, as evidenced by its successful formulation in various pharmaceutical preparations.

Studies on similar bromide salts suggest that degradation pathways may include photolytic degradation when exposed to ultraviolet light, emphasizing the importance of light protection during storage and handling [17]. The compound's stability profile supports its use in various pharmaceutical formulations, including oral solutions and tablet preparations.

Table 4: Stability Characteristics

ConditionStabilityDurationSource
Room Temperature (sealed, dry)Stable3 days [15]
Refrigerated (2-10°C)Stable3 days [2] [3] [5]
Light ExposureLight sensitive- [1] [6] [13]
Aqueous SolutionStablepH dependent [10]

Polymorphism and Solid-State Characteristics

While specific polymorphic studies of prifinium bromide are limited in the available literature, the compound's crystalline nature suggests potential for polymorphic behavior. The consistent melting point range of 216-218°C across multiple sources indicates a stable crystalline form under normal conditions [11] [6] [12] [13] [14].

Recent theoretical investigations have provided insights into the solid-state characteristics of prifinium bromide. Density functional theory studies reveal that the compound exhibits specific bond length variations, with N3-C7 and C6-C7 bonds exceeding standard values due to hyperconjugation and steric strain effects [16]. Potential energy surface scans have identified stable conformers at specific dihedral angles, providing information about the compound's conformational preferences in the solid state.

The compound's crystal structure accommodates its quaternary ammonium center within a pyrrolidinium ring system, with two phenyl groups contributing to the overall molecular architecture [11] [16]. This structural arrangement influences the compound's packing in the crystalline state and may affect its dissolution and bioavailability characteristics.

The relative density of prifinium bromide is reported as 1.31 g/cm³ [7], indicating a moderately dense crystalline structure. This density value is consistent with the compound's molecular weight and crystalline packing efficiency.

Table 5: Solid-State Properties

PropertyValueSource
Crystal FormWhite crystalline powder [1] [2] [3]
Melting Point216-218°C [11] [6] [12] [13] [14]
Relative Density1.31 g/cm³ [7]
Crystal StabilityStable at room temperature [6] [13]
Polymorphic DataLimited available-

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Exact Mass

385.14051 g/mol

Monoisotopic Mass

385.14051 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3B7O9ZC520

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03A - Drugs for functional gastrointestinal disorders
A03AB - Synthetic anticholinergics, quaternary ammonium compounds
A03AB18 - Prifinium bromide

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

4630-95-9

Wikipedia

Prifinium bromide

Dates

Last modified: 08-15-2023
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17: Kobayashi K, Mitani E, Tatsumi S, Sasaki Y, Nakamura M, Yamada H. Studies on papillary function and effect of prifinium bromide and other antispasmodics on motility of the papillary region (sphincter of Oddi) in humans. Clin Ther. 1985;7(2):154-63. PubMed PMID: 2859116.
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